molecular formula C13H14N4OS B2799624 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2176201-21-9

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2799624
CAS No.: 2176201-21-9
M. Wt: 274.34
InChI Key: WOCJILMTZYZMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A range of pyrimidine-azetidinone analogues have been synthesized, including compounds with significant antioxidant, antimicrobial, and antitubercular activities. These analogues were developed through condensation and reaction processes involving various amines and chloroacetyl chloride, highlighting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antimicrobial Properties

The antimicrobial properties of these compounds were further explored through the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These studies aimed to develop novel classes of antimicrobial agents, showing effectiveness against bacterial and fungal strains, including Gram-negative and Gram-positive bacteria, as well as fungal species like Candida albicans and Aspergillus spp. (N. Patel & Minesh D. Patel, 2017).

Antioxidant and Antimicrobial Evaluation

Compounds derived from 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-3-yl)ethanone have also been evaluated for their antioxidant and antimicrobial activities. The synthesis process involves reacting with carbon disulfide and potassium hydroxide, leading to compounds that exhibit significant antimicrobial activities with promising minimum inhibitory concentration (MIC) values (J. Salimon, N. Salih, & Hasan Hussien, 2011).

Heterocyclic Synthesis

The utility of these compounds in heterocyclic synthesis has been demonstrated through the generation of a diverse library of compounds, including dithiocarbamates, thioethers, and various azole derivatives. This versatility showcases the compound's role in creating structurally diverse molecules with potential pharmacological applications (G. Roman, 2013).

Novel Derivatives and Their Antimicrobial Activity

Further research has led to the synthesis of novel derivatives containing the thienopyrimidinone skeleton, focusing on their regioselective synthesis and antimicrobial studies. These studies highlight the compound's application in developing new therapeutic agents with effective antibacterial and antifungal properties (H. Gaber & T. Moussa, 2011).

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(6-10-2-5-19-9-10)17-7-11(8-17)16-13-14-3-1-4-15-13/h1-5,9,11H,6-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCJILMTZYZMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.